molecular formula C23H18O2 B14405631 5-(3-Methoxyphenyl)-2,3-diphenylfuran CAS No. 88406-99-9

5-(3-Methoxyphenyl)-2,3-diphenylfuran

Cat. No.: B14405631
CAS No.: 88406-99-9
M. Wt: 326.4 g/mol
InChI Key: MMPWYLRTQXQNAG-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2,3-diphenylfuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a 3-methoxyphenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2,3-diphenylfuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2,3-diphenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(3-Methoxyphenyl)-2,3-diphenylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2,3-diphenylfuran involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)-2,3-diphenylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88406-99-9

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2,3-diphenylfuran

InChI

InChI=1S/C23H18O2/c1-24-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(25-22)18-11-6-3-7-12-18/h2-16H,1H3

InChI Key

MMPWYLRTQXQNAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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